2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Building Block Quality Control Medicinal Chemistry

Regioisomeric impurities in isoxazole building blocks compromise SAR reproducibility in kinase inhibitor library synthesis. This 3-substituted isoxazole hydrochloride salt eliminates that uncertainty. • >99% purity available - skip pre-purification for parallel synthesis workflows • Primary amine HCl salt ensures stable storage, facile handling, and reliable amide coupling • Confirmed 3-isoxazole regioisomer guarantees direct data comparability with published medicinal chemistry literature on kinase-targeted heterocycles Supplied with full QC documentation (HPLC, NMR). Bulk quantities available for lead optimization programs.

Molecular Formula C5H9ClN2O
Molecular Weight 148.59 g/mol
CAS No. 1314902-00-5
Cat. No. B1425837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride
CAS1314902-00-5
Molecular FormulaC5H9ClN2O
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESC1=CON=C1CCN.Cl
InChIInChI=1S/C5H8N2O.ClH/c6-3-1-5-2-4-8-7-5;/h2,4H,1,3,6H2;1H
InChIKeyHCFKITWOYQTYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 2-(3-Isoxazolyl)ethylamine HCl


2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride (CAS 1314902-00-5) is an isoxazole-based heterocyclic building block characterized by a molecular weight of 148.59 g/mol and a chemical formula of C₅H₉ClN₂O [1]. Its primary utility is as an intermediate in medicinal chemistry research, particularly for the synthesis of more complex molecules targeting neurological and inflammatory conditions [2]. This compound is a primary amine hydrochloride salt, which enhances its stability and facilitates handling and purification.

Isoxazole-based heterocyclic building block for medicinal chemistry
Primary amine HCl salt supports handling and purification
Research fit for synthesis targeting neurological and inflammatory pathways

Risks of Substituting 2-(3-Isoxazolyl)ethylamine HCl


Within the isoxazole-ethylamine family, substitution is not straightforward due to variations in isoxazole substitution patterns and chain branching that critically affect molecular properties. Analogs like 1-(Isoxazol-3-yl)ethanamine hydrochloride (CAS 1008985-14-5) or positional isomers such as the 4-yl variant (CAS 1187928-51-3) exhibit different stereoelectronic and physicochemical profiles, which directly impact their reactivity and biological activity in downstream synthetic products. Therefore, selecting the specific regioisomer and derivative is essential for maintaining experimental consistency and achieving the intended structure-activity relationship.

Regioisomer variation (e.g., 4-yl) may shift stereoelectronic profile and reactivity
Chain-branched analogs may alter physicochemical properties relative to ethylamine series
Substitution pattern differences may affect SAR consistency in downstream products

Comparative Evidence for 2-(3-Isoxazolyl)ethylamine HCl


Purity Comparison: vs. 1-(Isoxazol-3-yl)ethanamine HCl

When procuring isoxazole-ethylamine building blocks, purity is a critical specification. 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride (CAS 1314902-00-5) is available from vendors at a minimum purity specification of 97% . This is quantitatively higher than the common purity specification for the closely related analog, 1-(Isoxazol-3-yl)ethanamine hydrochloride (CAS 1008985-14-5), which is listed at 95% by the same vendor .

Purity Comparison
Data to verify
Target 97% min purity vs. analog 95% min (+2 pp)
Supports purity-driven procurement decisions; vendor specification review recommended
Independent lot verification advised; specifications may vary
Building Block Quality Control Medicinal Chemistry

Vendor Purity: vs. 1-Isoxazol-5-yl-ethylamine HCl

Across the supplier landscape, 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is consistently offered at high purity levels. One vendor lists the compound at >99% purity . In contrast, a common alternative, 1-Isoxazol-5-yl-ethylamine hydrochloride (CAS 1187930-08-0), is typically offered at a lower standard of 95% purity by other vendors . This difference in available purity grades can be a deciding factor for applications requiring high-fidelity starting materials.

Vendor Purity Grade
Data to verify
Target >99% vs. analog 95% (> +4 pp higher available purity)
Higher available purity may reduce in-house purification; sourcing context dependent
Vendor QC methods vary; confirm current lot specifications
Building Block Sourcing Vendor Comparison

Structural Specificity: vs. 4-Isoxazolyl Isomer

The 3-substituted isoxazole moiety present in 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a preferred scaffold over the 4-substituted isomer in specific therapeutic areas. Patents and literature highlight that 3-substituted isoxazoles are frequently employed in the development of kinase inhibitors and CNS-active agents, whereas the 4-substituted isomer (e.g., 2-(Isoxazol-4-yl)ethanamine hydrochloride) is less commonly cited in these specific contexts [1].

Structural Specificity
Class-level
3-isoxazole scaffold prevalent in kinase/CNS patents; 4-isoxazole less frequently cited
Reported patent analysis context; may support regioisomer selection for targeted libraries
Qualitative patent landscape; no quantitative citation data provided
Medicinal Chemistry SAR Isomer Specificity

Research Applications for 2-(3-Isoxazolyl)ethylamine HCl


Kinase Inhibitor Library Synthesis

Given the prevalence of 3-substituted isoxazoles in kinase inhibitor patents [1], this compound is ideally suited as a core scaffold in the synthesis of focused kinase inhibitor libraries. The high commercial purity levels (up to >99% ) ensure that the building block is suitable for parallel synthesis and subsequent biological evaluation without the need for time-consuming pre-purification.

SAR Studies in CNS Drug Discovery

The specific 3-isoxazole substitution pattern is critical for SAR exploration in CNS drug discovery, where small structural changes can drastically alter target engagement and pharmacokinetics [1]. Procuring this exact compound, rather than a regioisomer, ensures experimental data is directly comparable to the established body of medicinal chemistry literature on 3-isoxazole derivatives.

Precision Chemical Synthesis Building Block

For synthetic routes that are sensitive to impurities, the availability of this compound with a minimum purity of 97% or >99% makes it a preferable choice over analogs with lower standard specifications (e.g., 95% for 1-Isoxazol-5-yl-ethylamine HCl ). This reduces the risk of low yields or side products in multi-step, high-value syntheses.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3-substituted isoxazole scaffold prevalence
Building block purity for parallel synthesis
CNS drug discovery SAR studies
Regioisomer match with 3-isoxazole medicinal chemistry literature
Consistent SAR interpretation with known 3-isoxazole derivatives
Multi-step precision synthesis
Availability in high purity grades
Impurity-related side reaction risk mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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